Product packaging for 9-Hexadecenyl acetate(Cat. No.:CAS No. 34010-20-3)

9-Hexadecenyl acetate

Cat. No.: B013443
CAS No.: 34010-20-3
M. Wt: 282.5 g/mol
InChI Key: VAKBQCYSUVICLV-UHFFFAOYSA-N
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Description

Z-9-Hexadecen-1-ol acetate (CAS 34010-20-3), a high-purity cis-monounsaturated fatty alcohol ester, serves as a critical component in Lepidopteran insect sex pheromone systems. This compound, with a molecular formula of C18H34O2 and a molecular weight of 282.5 g/mol, features a Z-configured double bond at the 9-carbon position, which is essential for its biological activity and specificity in intra-species communication. Key Research Applications: This chemical is extensively utilized in entomological research, particularly as a standardized active ingredient in field trapping studies and behavioral ecology experiments. Scientific investigations have identified it as a constituent of the sex pheromone blend of Heliothis subflexa , where it significantly enhances male capture rates when combined with aldehydic components. Its application extends to the development of sustainable agricultural pest management strategies, including mating disruption techniques and attract-and-kill formulations. Advanced delivery systems, such as sprayable microencapsulated pheromone products, incorporate this compound for controlled release in field environments. Toxicological & Safety Profile: As a semiochemical, Z-9-Hexadecen-1-ol acetate exhibits a favorable toxicological profile for research use. It demonstrates low acute inhalation toxicity (LC50 >5 mg/L in rats), is not classified as an eye irritant, and shows minimal dermal irritation potential, supporting its safe handling in laboratory and field settings under appropriate safety protocols. Disclaimer: This product is intended For Research Use Only . It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle the material using appropriate personal protective equipment in a well-ventilated environment and refer to the Safety Data Sheet for detailed handling and disposal information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H34O2 B013443 9-Hexadecenyl acetate CAS No. 34010-20-3

Properties

CAS No.

34010-20-3

Molecular Formula

C18H34O2

Molecular Weight

282.5 g/mol

IUPAC Name

hexadec-9-enyl acetate

InChI

InChI=1S/C18H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-18(2)19/h8-9H,3-7,10-17H2,1-2H3

InChI Key

VAKBQCYSUVICLV-UHFFFAOYSA-N

Isomeric SMILES

CCCCCC/C=C\CCCCCCCCOC(=O)C

Canonical SMILES

CCCCCCC=CCCCCCCCCOC(=O)C

Synonyms

hexadec-9-enyl acetate; Z9-16Ac; 

Origin of Product

United States

Origin and Biosynthetic Pathways of Z 9 Hexadecen 1 Ol Acetate

Endogenous Production in Lepidopteran Species

The production of (Z)-9-Hexadecen-1-ol acetate (B1210297) is a hallmark of many moth species, particularly within the family Noctuidae.

Pheromone Gland Extracts and Volatile Emissions

Analysis of pheromone gland extracts and the volatile compounds emitted by calling female moths has been crucial in identifying the components of their species-specific sex pheromone blends. researchgate.netnih.gov In many species, (Z)-9-Hexadecen-1-ol acetate is one of several structurally related compounds, including aldehydes, alcohols, and other acetate esters. uva.nloup.com

For instance, in Heliothis subflexa, pheromone gland extracts contain a complex mixture of eleven compounds, including (Z)-9-hexadecenyl acetate. ncsu.eduuva.nl Studies have shown that the composition of the emitted pheromone can differ from the blend found within the gland. nih.gov The following table details the pheromone components identified in the gland extracts and volatile emissions of H. subflexa.

CompoundGland Extract (%)Volatile Emissions (%)
(Z)-9-Tetradecenal1.351.57
Tetradecanal1.513.78
(Z)-7-Hexadecenal + (Z)-9-Hexadecenal3.599.60
(Z)-11-Hexadecenal18.9476.14
Hexadecanal2.172.95
(Z)-9-Hexadecen-1-ol7.210.07
(Z)-11-Hexadecen-1-ol49.041.11
(Z)-7-Hexadecenyl acetate1.730.48
(Z)-9-Hexadecenyl acetate4.021.32
(Z)-11-Hexadecenyl acetate10.432.98
Table 1: Relative percentages of pheromone components in the gland extract and volatile emissions of Heliothis subflexa. uva.nl

Intraspecific and Interspecific Pheromone Blend Divergence

The precise ratio of pheromone components is often species-specific and plays a vital role in ensuring reproductive isolation between closely related species. nih.gov For example, the two sympatric species Helicoverpa armigera and Helicoverpa assulta use (Z)-11-hexadecenal and (Z)-9-hexadecenal as their primary pheromone components, but in drastically different ratios (97:3 in H. armigera and 7:93 in H. assulta). nih.gov

Intraspecific variation in pheromone blends has also been documented in several moth species. researchgate.net In Heliothis subflexa, the amount of acetate esters, including (Z)-9-hexadecenyl acetate, in the pheromone blend can vary geographically and seasonally, which appears to correlate with the presence of the related species Heliothis virescens. uva.nl Higher levels of acetates in the H. subflexa blend enhance attraction of conspecific males while repelling H. virescens males, suggesting a role in reinforcing species boundaries. ncsu.eduuva.nl

Elucidation of Pheromone Biosynthetic Mechanisms

The biosynthesis of moth sex pheromones involves a series of enzymatic reactions that modify fatty acid precursors. slu.se These pathways typically include desaturation, chain-shortening, reduction, and functional group modification. slu.setandfonline.com

Desaturation, Chain-Shortening, and Reductive Processes

The biosynthesis of (Z)-9-Hexadecen-1-ol acetate and other related C16 pheromone components in many moth species begins with saturated fatty acids. slu.se A key step is the introduction of a double bond into the fatty acid chain by a desaturase enzyme. For example, in Heliothis subflexa, the minor pheromone components, including (Z)-9-hexadecenal, (Z)-9-hexadecenol, and (Z)-9-hexadecenyl acetate, are produced from octadecanoic acid (an 18-carbon fatty acid). slu.se This process involves a Δ11-desaturation followed by one round of chain-shortening. slu.se

The resulting acyl-CoA is then reduced to the corresponding alcohol. This reduction of the acyl group is a critical regulatory step in pheromone biosynthesis and is often controlled by a neuropeptide hormone called Pheromone Biosynthesis Activating Neuropeptide (PBAN). tandfonline.com

Precursor Fatty Acids and Acetate Esterification

The primary precursors for most moth sex pheromones are palmitic acid (16 carbons) and stearic acid (18 carbons). iastate.edu The final step in the formation of (Z)-9-Hexadecen-1-ol acetate is the esterification of the alcohol, (Z)-9-Hexadecen-1-ol, with an acetyl group. This reaction is catalyzed by an acetyl-CoA:fatty alcohol acetyltransferase. iastate.educuni.cz In some species, this acetylation step has been shown to be activated by PBAN. nih.gov

The following table summarizes the key enzymes and precursors involved in the biosynthesis of (Z)-9-Hexadecen-1-ol acetate.

PrecursorEnzyme(s)Intermediate(s)Final Product
Octadecanoic acidΔ11-Desaturase, Chain-shortening enzymes(Z)-11-Octadecenoic acid, (Z)-9-Hexadecenoic acid(Z)-9-Hexadecen-1-ol
(Z)-9-Hexadecen-1-olAcetyl-CoA: fatty alcohol acetyltransferase-(Z)-9-Hexadecen-1-ol acetate
Table 2: Simplified biosynthetic pathway of (Z)-9-Hexadecen-1-ol acetate.

Neuroethological Responses to Z 9 Hexadecen 1 Ol Acetate

Olfactory Receptor Neuron Characterization

The perception of (Z)-9-Hexadecen-1-ol acetate (B1210297) begins at the periphery, specifically within the olfactory receptor neurons (ORNs) housed in specialized sensory hairs, or sensilla, on the insect's antennae. ianakyildiz.com The characterization of these neurons is fundamental to understanding how this specific chemical signal is detected and encoded.

Electroantennogram (EAG) Profiling

Electroantennography (EAG) is a technique used to measure the summed electrical response of the entire antenna to a given odorant. EAG profiles provide a broad overview of the antennal sensitivity to a range of compounds. In studies of various moth species, EAG responses have demonstrated that insect antennae are highly sensitive to a variety of volatile compounds, including pheromones. nih.gov Species-specific EAG response spectra have been observed, indicating that the complement of olfactory receptors on the antennae is tuned to ecologically relevant odors. nih.gov While specific EAG data for (Z)-9-Hexadecen-1-ol acetate is often part of a larger screening of pheromone components, these studies collectively show that the antenna as a whole is responsive to this and related acetate compounds, particularly in species where it acts as a key pheromone component or an interspecific signal.

Single Sensillum Recording Analysis and Receptor Specificity

To dissect the specificity of individual ORNs, the technique of single sensillum recording (SSR) is employed. nih.govnih.gov This method allows for the recording of action potentials from the one to four ORNs typically housed within a single sensillum. nih.gov Through SSR, researchers can identify neurons that are highly tuned to specific pheromone components.

In the tobacco budworm moth, Heliothis virescens, for instance, extensive SSR studies have revealed distinct populations of ORNs within sensilla trichodea, each tuned to different components of the female's pheromone blend. nih.govpsu.edu While the major components for this species are (Z)-11-hexadecenal and (Z)-9-tetradecenal, specific neurons have been identified that respond to other structurally related compounds. nih.govpsu.edu For example, a specific type of sensillum in H. virescens houses two ORNs, one of which is tuned to (Z)-11-hexadecenyl acetate and the other to (Z)-11-hexadecenol. psu.edu This demonstrates the high degree of receptor specificity at the peripheral level, which is the foundation for discriminating between different pheromone components.

Sensillum TypeCo-located NeuronsPrimary Ligand(s)Species Example
Type A1(Z)-11-hexadecenalHeliothis virescens
Type B1(Z)-9-tetradecenalHeliothis virescens
Type C2(Z)-11-hexadecenyl acetate, (Z)-11-hexadecenolHeliothis virescens

Central Nervous System Processing of Pheromone Signals

Upon detection by the ORNs, the electrical signals are transmitted via their axons to the primary olfactory center of the insect brain, the antennal lobe (AL). nih.gov The AL is a highly organized structure composed of discrete spherical neuropils called glomeruli. wur.nl In male moths, a specialized and enlarged region of the AL, known as the macroglomerular complex (MGC), is dedicated to processing pheromone information. nih.govd-nb.info

Axons of ORNs that express the same type of olfactory receptor converge onto the same glomerulus within the AL. nih.gov This creates a chemotopic map where different pheromone components are processed in distinct glomeruli. For instance, in Heliothis virescens, ORNs tuned to the major pheromone component, (Z)-11-hexadecenal, project to the largest glomerulus of the MGC, the cumulus, while those responding to (Z)-9-tetradecenal project to the dorso-medial glomerulus. d-nb.info Information regarding other components, such as acetates and alcohols, is also segregated into specific MGC glomeruli. This spatial segregation of information is the first step in the central processing of the pheromone blend. Within the AL, a complex network of local interneurons and projection neurons (PNs) further processes and integrates the incoming signals before relaying the information to higher brain centers, such as the protocerebrum, for behavioral decision-making. wur.nl

Behavioral Manifestations of (Z)-9-Hexadecen-1-ol Acetate Perception

The ultimate output of pheromone perception and processing is a change in the insect's behavior. The specific behavioral response to (Z)-9-Hexadecen-1-ol acetate depends on its role in the pheromone blend of a particular species.

Male Moth Orientational and Courtship Behaviors

In species where (Z)-9-Hexadecen-1-ol acetate is a component of the female-produced sex pheromone, it can play a crucial role in eliciting a sequence of stereotyped behaviors in the male. These behaviors typically begin with activation and upwind flight, followed by close-range orientation to the female, and culminating in courtship and mating attempts. The precise ratio of different pheromone components is often critical for eliciting the full behavioral sequence. For example, in the fall armyworm, Spodoptera frugiperda, the sex pheromone is a blend that includes (Z)-9-tetradecen-1-yl acetate and (Z)-11-hexadecen-1-yl acetate. oup.com The presence of the correct components in the correct ratio is necessary for sustained upwind flight and successful mate location.

Inhibitory Effects on Pheromone-Mediated Communication

In many instances, (Z)-9-Hexadecen-1-ol acetate can act as a behavioral antagonist or inhibitor, particularly in the context of reproductive isolation between closely related species. When this compound is released by a heterospecific female, it can disrupt the attraction of a male to the pheromone of its own species. For example, the addition of (Z)-11-hexadecenyl acetate to the otherwise attractive pheromone blend of Heliothis virescens and Helicoverpa zea antagonizes the upwind flight of males. psu.edu This inhibitory effect is crucial for preventing interspecific mating, which would result in non-viable or sterile offspring. The perception of these inhibitory compounds by specific ORNs and their subsequent processing in the MGC leads to a neural signal that halts the upwind flight behavior.

CompoundBehavioral Effect in Heliothis virescens
(Z)-11-hexadecenalAttraction
(Z)-9-tetradecenalAttraction
(Z)-11-hexadecenyl acetateInhibition

Reproductive Isolation Mechanisms

The specificity of chemical communication in moths is a critical factor in maintaining reproductive isolation between closely related species, preventing hybridization and ensuring reproductive success. In the case of heliothine moths, minor components in the female's sex pheromone blend can play a crucial role in this process. The compound (Z)-9-Hexadecen-1-ol acetate is a component of the sex pheromone of Heliothis subflexa, and the presence of this and other acetates is fundamental to the reproductive isolation from the sympatric species Heliothis virescens.

The mechanism of this reproductive isolation is rooted in the neuroethological responses of the male moths to the specific chemical cues emitted by the females. Male H. virescens are repelled by the acetate-containing pheromone blend of H. subflexa, a response that is mediated by specific olfactory receptor neurons (ORNs) on their antennae.

Research into the electrophysiological responses of these ORNs has revealed the basis for this behavioral antagonism. In both H. subflexa and H. virescens, a specific class of sensilla on the male antennae houses two ORNs, one tuned to (Z)-11-hexadecenyl acetate and the other to (Z)-11-hexadecen-1-ol. nih.govpsu.eduresearchgate.net While both species possess ORNs that detect these acetates, the behavioral output is dramatically different.

In H. subflexa, the activation of these acetate-sensitive ORNs contributes to the attractive signal of the conspecific female's pheromone blend. Conversely, in H. virescens, the stimulation of these same neurons by acetates present in the pheromone of H. subflexa leads to the interruption of upwind flight, effectively preventing them from reaching the heterospecific female. psu.edu

The following table summarizes the differential behavioral responses of H. subflexa and H. virescens to key acetate components found in the pheromone blend of H. subflexa.

CompoundSpeciesBehavioral Response
(Z)-9-Hexadecen-1-ol acetateHeliothis subflexa (Male)Component of attractive pheromone blend
Heliothis virescens (Male)Behavioral antagonist; repels
(Z)-11-hexadecenyl acetateHeliothis subflexa (Male)Component of attractive pheromone blend
Heliothis virescens (Male)Behavioral antagonist; inhibits upwind flight

Further detailed research through single-cell recordings has elucidated the specific sensitivities of the ORNs to these compounds. The data reveals that while both species have neurons that respond to these acetates, the central processing of these signals leads to divergent behaviors, thus enforcing reproductive isolation.

The following interactive table presents a comparative overview of the olfactory receptor neuron responses in H. subflexa and H. virescens to the primary acetate component for which detailed electrophysiological data is available.

SpeciesSensillum TypeOlfactory Receptor Neuron (ORN)Primary LigandResponse Characteristics
Heliothis subflexaType CORN 1(Z)-11-hexadecenyl acetateStrong response, contributes to attraction
ORN 2(Z)-11-hexadecen-1-olStrong response
Heliothis virescensType CORN 1(Z)-11-hexadecenyl acetateStrong response, triggers behavioral antagonism
ORN 2(Z)-11-hexadecen-1-olStrong response

The evolution of these distinct neuroethological responses to (Z)-9-Hexadecen-1-ol acetate and other related acetates is a clear example of how subtle changes in chemical signaling pathways can lead to the establishment and maintenance of species boundaries. The repellent effect of these compounds on H. virescens males is a powerful mechanism that minimizes interspecific mating, thereby reinforcing the genetic integrity of both species.

Synergistic and Antagonistic Interactions of Z 9 Hexadecen 1 Ol Acetate in Pheromone Blends

Functional Significance of Multi-component Pheromone Blends

The use of a single chemical for communication is rare in the world of insect pheromones. Instead, most species employ a blend of several compounds, a strategy that provides a higher degree of signal specificity and complexity. This complexity is essential for distinguishing between closely related species that might share common pheromone components, thereby preventing costly cross-breeding attempts. mdpi.com Secondary components, even in trace amounts, can dramatically alter the meaning of a chemical message, either by enhancing the attraction of conspecifics (synergism) or by repelling or inhibiting the response of other species (antagonism). mdpi.com

In many moth species, pheromone blends consist of structurally related long-chain fatty alcohols, acetates, and aldehydes. harvard.edu The functional role of each component is defined by its interaction with the insect's olfactory system. For instance, in the moth Heliothis subflexa, the pheromone blend includes a mix of aldehydes, alcohols, and acetates. While (Z)-11-hexadecenal is the major component, compounds like (Z)-9-hexadecenal and (Z)-11-hexadecenol are also critical for attracting males. biorxiv.org

Within this context, acetate (B1210297) esters such as (Z)-9-hexadecenyl acetate (Z9-16:OAc) can have multifaceted roles. biorxiv.org In some species, the addition of a specific acetate might be necessary to elicit the full range of mating behaviors. In others, the same compound might act as an antagonist. For example, in the closely related species Helicoverpa zea, the addition of the acetate (Z)-11-hexadecen-1-ol acetate to the primary pheromone blend acts as an antagonist, disrupting the flight of males toward the source. researchgate.net Similarly, studies on the oriental fruit moth (Grapholita molesta) have shown that adding specific secondary components to a pheromone lure can drastically reduce the capture of males from a different, closely related species, thereby enhancing the specificity of the trap. mdpi.com This demonstrates that the presence or absence of compounds like (Z)-9-Hexadecen-1-ol acetate is a key factor in maintaining reproductive isolation among sympatric species.

Dose-Response Dynamics and Optimal Blend Ratios

The effectiveness of a multi-component pheromone is not only dependent on the presence of specific chemicals but is critically tied to their relative proportions or ratios. nih.gov Male moths possess highly tuned olfactory systems that can detect not just the components of their species-specific blend, but also the precise ratio in which they are released by the female. Any significant deviation from this optimal ratio can lead to a reduced behavioral response or even complete inhibition of attraction.

This principle is clearly illustrated in the case of two sympatric Helicoverpa species. H. armigera and H. assulta use the same two primary components, (Z)-11-hexadecenal (Z11-16:Ald) and (Z)-9-hexadecenal (Z9-16:Ald), but in reverse ratios. H. armigera females produce a blend of approximately 97:3, while H. assulta females produce a blend of about 7:93. nih.gov This stark difference in the blend ratio is sufficient to ensure premating isolation between the two species. nih.gov

Field studies consistently demonstrate the importance of precise blend ratios for maximizing the capture of target insects in pheromone-baited traps. Research on the fall armyworm, Spodoptera frugiperda, evaluated the effect of different proportions of a binary blend of (Z)-9-tetradecenyl acetate (Z9-14:OAc) and (Z)-7-dodecenyl acetate (Z7-12:OAc). The results showed that traps baited with a 99:1 ratio captured significantly more males than those with other ratios, highlighting a sharp peak in attractiveness at a specific blend composition. scielo.org.mx

Similarly, for Heliothis subflexa, the release ratio of alcohol components within the broader blend is critical. Trap capture of males was found to be optimal only when (Z)-11-hexadecen-1-ol was released within a narrow range of 0.9% to 3.5% of the total pheromone blend in sticky traps, a range that narrowed further to 0.9-1.6% in bucket traps. nih.gov This demonstrates a distinct dose-response dynamic, where too little or too much of a critical component can render the entire blend unattractive.

Table 1: Effect of Pheromone Blend Ratio on Male Fall Armyworm (S. frugiperda) Trap Capture

Blend Ratio (Z9-14:OAc : Z7-12:OAc)Relative Male Capture Rate
99 : 1High
89 : 11Moderate
50 : 50Low
11 : 89Low
1 : 99Low
This interactive table is based on findings from a study on Spodoptera frugiperda, which demonstrated that a specific 99:1 ratio of two acetate components was significantly more attractive to males than other tested ratios. scielo.org.mx

Evolutionary Implications of Pheromone Blend Specificity

The high degree of specificity observed in pheromone blends is a direct result of evolutionary pressures related to reproductive success. Species-specific signals are crucial for avoiding hybridization, which can result in sterile or less viable offspring. The evolution of these complex chemical signals is thought to be driven by selection acting on both female pheromone production and male perception. nih.gov

The genetic architecture underlying pheromone production plays a key role in its evolution. In many moths, the production of different pheromone components, such as alcohols and their corresponding acetates, is linked through shared biosynthetic pathways. harvard.edu For example, specific fatty-acyl reductase (FAR) enzymes are responsible for producing the alcohol precursors that are then converted to acetates. harvard.edu This shared biochemistry means that a mutation in a single gene can potentially alter the ratio of multiple components in the blend, providing a mechanism for rapid evolutionary change.

Artificial selection experiments have provided direct evidence for the evolvability of pheromone blends. In a study on Heliothis subflexa, researchers successfully selected for lines of moths that produced higher or lower relative amounts of acetate components, including (Z)-9-hexadecenyl acetate. The acetates responded readily to this selection, demonstrating that there is sufficient genetic variation within the population for the blend ratio to evolve. nih.gov This capacity for change is fundamental to the process of speciation, where populations may diverge in their pheromone signals, eventually leading to reproductive isolation.

The specificity of the male's response co-evolves with the female's signal. The antennae of male moths are equipped with olfactory sensory neurons that are often tuned to specific components of their species' pheromone blend. The relative number and sensitivity of these specialized neurons can reflect the ratio of components in the female's blend, providing a neural basis for the precise dose-response dynamics observed. nih.gov This tight coupling between signal and reception ensures that even subtle changes in the pheromone blend can have significant consequences for mating success, driving the continuous evolution and refinement of these vital chemical communication channels.

Advanced Synthetic Strategies for Z 9 Hexadecen 1 Ol Acetate and Analogues

Stereoselective Chemical Synthesis Approaches

High-yield, stereoselective synthesis of (Z)-9-Hexadecen-1-ol acetate (B1210297) is predominantly achieved through two key methodologies: the Wittig reaction and the partial reduction of alkynes. These methods provide reliable control over the geometry of the newly formed carbon-carbon double bond.

Wittig Reaction

The Wittig reaction is a cornerstone of alkene synthesis, involving the reaction of a phosphorus ylide with an aldehyde or ketone. nih.gov The stereochemical outcome of the reaction is highly dependent on the nature of the ylide. To achieve Z-selectivity, non-stabilized or semi-stabilized ylides are employed. These reactive ylides typically react under kinetic control, proceeding through an early, puckered transition state that leads preferentially to the cis or Z-alkene. rsc.org

The synthesis of (Z)-9-Hexadecen-1-ol acetate via this route would involve the reaction between nonyltriphenylphosphonium bromide (the C9 Wittig salt) and 7-acetoxyheptanal. The use of salt-free conditions and aprotic solvents further favors the formation of the Z-isomer.

Partial Reduction of Alkynes

Another highly effective strategy for the stereoselective synthesis of Z-alkenes is the partial hydrogenation of an internal alkyne. This method relies on specialized catalysts that facilitate the syn-addition of hydrogen across the triple bond, yielding the cis (Z)-alkene, while preventing over-reduction to the corresponding alkane. wikipedia.org

Key catalysts for this transformation include:

Lindlar's Catalyst : This heterogeneous catalyst consists of palladium deposited on calcium carbonate (CaCO₃) and "poisoned" with a catalytic deactivator, such as lead acetate or quinoline. wikipedia.orgchem-station.combyjus.com The poison deactivates the most active sites on the palladium surface, which prevents the subsequent reduction of the alkene product and ensures high selectivity for the Z-isomer. thieme-connect.desamaterials.com

P-2 Nickel Catalyst : This catalyst is prepared by the reduction of a nickel(II) salt, such as nickel acetate, with sodium borohydride. rsc.org When used in the presence of a ligand like ethylenediamine, the P-2 Ni catalyst demonstrates high stereospecificity for the hydrogenation of alkynes to Z-alkenes, with reported cis:trans ratios as high as 200:1. rsc.org

The alkyne precursor for (Z)-9-Hexadecen-1-ol acetate, hexadec-9-yn-1-ol acetate, can be hydrogenated using these catalysts to produce the target compound with excellent isomeric purity.

MethodKey Reagents/CatalystStereoselectivityKey Features
Wittig Reaction Non-stabilized phosphorus ylide, AldehydeHigh Z-selectivityReaction proceeds under kinetic control; sensitive to salts and solvent. nih.govrsc.org
Alkyne Reduction H₂, Lindlar's Catalyst (Pd/CaCO₃, lead acetate, quinoline)High Z-selectivity (syn-addition)Prevents over-reduction to alkane; widely used in commercial synthesis. wikipedia.orgchem-station.comsamaterials.com
Alkyne Reduction H₂, P-2 Nickel Catalyst (Ni₂B), EthylenediamineVery High Z-selectivity (syn-addition)Highly specific for alkynes over alkenes; offers excellent cis:trans ratios. rsc.org

Biocatalytic and Semi-Biosynthetic Production Routes

As an alternative to traditional chemical synthesis, biotechnological approaches offer sustainable and highly specific routes for producing insect pheromones. These methods leverage the enzymatic machinery found in nature to construct the complex, stereospecific structures of these molecules. earlham.ac.uk

Metabolic Engineering in Yeasts

Yeasts, particularly Saccharomyces cerevisiae and the oleaginous yeast Yarrowia lipolytica, have been successfully engineered as cell factories for pheromone production. frontiersin.orgchalmers.se These microbes naturally produce C16 and C18 fatty acids, which are the ideal precursors for many moth pheromones, including (Z)-9-Hexadecen-1-ol acetate. frontiersin.orgchalmers.se The production pathway is constructed by introducing a specific set of genes encoding the necessary enzymes from insects:

Δ9-Desaturase : An enzyme that introduces a cis double bond at the 9th position of a saturated fatty acyl-CoA precursor (e.g., palmitoyl-CoA).

Fatty Acyl-CoA Reductase (FAR) : This enzyme reduces the fatty acyl-CoA to the corresponding fatty alcohol, (Z)-9-Hexadecen-1-ol. nih.gov

Acetyltransferase : A final enzymatic step to esterify the fatty alcohol to produce the final acetate pheromone. researchgate.net

Metabolic engineering strategies are employed to optimize yields by increasing the flux of precursors, eliminating competing metabolic pathways, and ensuring a balanced supply of cofactors like NADPH. chalmers.seresearchgate.net

Production in Plants (Semi-Biosynthesis)

Plants, such as Nicotiana benthamiana (a relative of tobacco), have also been developed as "green factories" for pheromone production. dtu.dknih.govresearchgate.net By introducing the same set of biosynthetic genes (desaturase, reductase, acetyltransferase) into the plant, it can be engineered to produce the target pheromone components. nih.govplantae.org

This approach can be fully biosynthetic, where the plant produces and potentially releases the final pheromone. Alternatively, it can be a semi-biosynthetic route where the plant is engineered to produce a key precursor, such as (Z)-9-Hexadecen-1-ol. dtu.dk This precursor can then be extracted from the plant biomass and chemically acetylated in a simple, efficient final step to yield (Z)-9-Hexadecen-1-ol acetate. This semi-synthetic method bypasses more complex or costly chemical synthesis steps. earlham.ac.uk

Production HostApproachKey Enzymes IntroducedProduct
Yeast (Y. lipolytica, S. cerevisiae) Metabolic EngineeringΔ9-Desaturase, Fatty Acyl-CoA Reductase, Acetyltransferase(Z)-9-Hexadecen-1-ol acetate
Plant (N. benthamiana) Stable or Transient TransformationΔ9-Desaturase, Fatty Acyl-CoA Reductase, Acetyltransferase(Z)-9-Hexadecen-1-ol acetate
Plant (N. benthamiana) Semi-BiosynthesisΔ9-Desaturase, Fatty Acyl-CoA Reductase(Z)-9-Hexadecen-1-ol (precursor)

Analytical Techniques for Isomeric Purity Assessment

Verifying the isomeric purity of synthesized (Z)-9-Hexadecen-1-ol acetate is critical, as the presence of even small amounts of the E-isomer can reduce or inhibit its biological activity. A combination of chromatographic and spectroscopic techniques is employed for this purpose.

Gas Chromatography (GC)

Gas chromatography is the primary method for separating and quantifying the components of a pheromone sample. The separation of Z and E isomers, which often have very similar boiling points, requires the use of highly polar capillary columns.

Column Choice : Columns with polar stationary phases, such as those containing polyethylene (B3416737) glycol (e.g., DB-Wax) or ionic liquids (e.g., SLB-IL111), are effective for resolving geometric isomers of fatty acid derivatives. mdpi.comnist.govnih.gov On these columns, the Z and E isomers will have different retention times, allowing for their separation and quantification.

GC-MS : Coupling GC with a Mass Spectrometer allows for the definitive identification of the eluted compounds based on their mass spectra, confirming the molecular weight and fragmentation pattern of hexadecenyl acetate.

GC-EAD : Gas Chromatography-Electroantennographic Detection is a powerful bioassay technique. The column effluent is split between a standard detector (like a Flame Ionization Detector, FID) and an insect antenna preparation. researchgate.netresearchgate.net This allows for the precise identification of which geometric isomer is biologically active, as the antenna will generate a measurable electrical response only to the active compound. nih.govscience.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous determination of double bond geometry.

¹H NMR : The chemical shifts and coupling constants of the vinylic protons (the hydrogens attached to the double-bond carbons) are diagnostic of the isomer. researchgate.net While the chemical shifts can be similar, the vicinal coupling constant (³J) between two protons on a double bond is typically larger for trans (E) isomers (usually 12-18 Hz) compared to cis (Z) isomers (usually 6-12 Hz). creative-biostructure.com

¹³C NMR : The chemical shifts of the allylic carbons (the carbons adjacent to the double bond) can also differ between Z and E isomers due to steric effects (the γ-gauche effect), providing another layer of structural confirmation.

2D NMR (NOESY/EXSY) : For complex molecules or when 1D spectra are ambiguous, 2D Nuclear Overhauser Effect Spectroscopy (NOESY) can be used. nih.gov This technique detects spatial proximity between protons. For a Z-isomer, a NOE correlation would be expected between the vinylic protons, which are on the same side of the double bond, whereas this would be absent in the E-isomer. nih.govreddit.com

TechniquePrincipleInformation Provided
Gas Chromatography (GC) Differential partitioning between stationary and mobile phasesSeparation of Z and E isomers; Quantification of isomeric ratio. mdpi.comnih.gov
GC-Mass Spectrometry (GC-MS) Separation by GC, ionization and mass analysis by MSMolecular weight confirmation and structural identification. nih.gov
GC-Electroantennography (GC-EAD) GC separation coupled with an insect antenna as a detectorIdentification of the biologically active isomer. researchgate.netresearchgate.netscience.gov
¹H NMR Spectroscopy Nuclear spin resonance in a magnetic fieldVinylic proton chemical shifts and coupling constants (³J) to determine Z vs. E geometry. researchgate.netcreative-biostructure.com
¹³C NMR Spectroscopy Nuclear spin resonance of ¹³C nucleiChemical shifts of vinylic and allylic carbons differ between isomers.
2D NOESY NMR Through-space correlation of protonsConfirms spatial proximity of protons on the same side of a double bond (Z-isomer). nih.govacs.org

Applied Entomology and Environmental Research of Z 9 Hexadecen 1 Ol Acetate

Development of Pheromone-Based Monitoring Systems

The utilization of (Z)-9-Hexadecen-1-ol acetate (B1210297) in pheromone-based monitoring systems is a cornerstone of modern integrated pest management (IPM). These systems rely on the precise chemical signals emitted by insects to track and manage pest populations effectively.

Trap Efficacy and Design Optimization

The effectiveness of pheromone traps is contingent on their design and the specific blend of attractants used. Research has shown that both trap structure and the composition of the pheromone lure are critical for maximizing capture rates.

For instance, in studies involving the eggplant fruit and shoot borer, Leucinodes orbonalis, initial trials demonstrated that sticky delta traps were as efficient as standard funnel traps. tind.io However, modifying the delta trap by opening its sides significantly increased the catch. tind.io Further investigations into the trap's entry hole size and shape indicated that while variations were tested, they did not produce a statistically significant effect on the number of captured moths, suggesting that other factors might be more influential. tind.io

The composition of the pheromone lure is equally crucial. For the bertha armyworm, Mamestra configurata, it was discovered that neither (Z)-9-tetradecen-1-ol acetate nor (Z)-11-hexadecen-1-ol acetate were attractive to males on their own. cambridge.org However, a mixture of these two compounds proved to be a potent attractant, with optimal attraction achieved at a specific ratio. cambridge.org Similarly, for the fall armyworm, Spodoptera frugiperda, field evaluations of various commercial lures and trap designs revealed significant differences in capture rates. Delta traps baited with a lure containing (Z9, E12)-9,12-tetradecadien-1-ol acetate captured significantly more male moths than other tested combinations. dost.gov.ph

Table 1: Factors Influencing Pheromone Trap Efficacy

FactorResearch FindingTarget PestSource
Trap DesignOpen-sided delta traps significantly increased catch compared to standard delta and funnel traps.Leucinodes orbonalis tind.io
Pheromone CompositionA mixture of (Z)-9-tetradecen-1-ol acetate and (Z)-11-hexadecen-1-ol acetate is required for attraction; individual components are ineffective.Mamestra configurata cambridge.org
Lure FormulationDelta traps with a (Z9, E12)-9,12-tetradecadien-1-ol acetate lure were most effective.Spodoptera frugiperda dost.gov.ph

Population Density Estimation Methodologies

Pheromone traps are a primary tool for estimating the population density and dynamics of pest insects. The number of moths captured in traps over time can provide valuable data on pest presence, abundance, and seasonal activity.

Long-term monitoring using pheromone-baited traps has been shown to effectively mirror the population dynamics of certain pests, such as Macdunnoughia crassisigna. nih.gov This data is crucial for making informed decisions about the timing and necessity of control interventions. However, accurately correlating trap catch data with absolute population density can be challenging, especially for highly mobile insect species. phytojournal.com

Mating Disruption as a Pest Management Tactic

Mating disruption is a powerful pest management technique that utilizes synthetic pheromones to prevent male insects from locating females, thereby reducing mating and subsequent offspring. (Z)-9-Hexadecen-1-ol acetate is a component in mating disruption formulations for several key agricultural pests.

This method involves permeating the atmosphere with a high concentration of the synthetic pheromone, which confuses the males and disrupts their ability to follow the natural pheromone plumes released by females. regulations.gov This non-toxic mode of action is highly specific to the target pest. regulations.gov

Field-Scale Efficacy in Reducing Pest Damage and Insecticide Use

Large-scale field trials have demonstrated the effectiveness of mating disruption in reducing crop damage and the reliance on conventional insecticides.

In studies on the fall armyworm, Spodoptera frugiperda, in maize, the use of pheromone dispensers led to a significant reduction in trap captures, indicating a high level of mating suppression. pei-pusat.org This translated to a 34-35% reduction in larval damage and a more than 50% decrease in insecticide applications compared to conventional practices. pei-pusat.org

For the diamondback moth, Plutella xylostella, mating disruption treatments effectively suppressed larval populations below the economic action threshold for approximately 60 days. kglmeridian.com While the control field required seven pesticide sprays, the pheromone-treated fields needed only a single application to manage the pest. kglmeridian.com

Similarly, in cotton fields, mating disruption targeting the cotton bollworm, Helicoverpa armigera, resulted in significantly lower damage to cotton bolls compared to control plots over three consecutive years. mdpi.com

Table 2: Efficacy of Mating Disruption in Field Trials

Target PestCropKey OutcomeSource
Spodoptera frugiperda (Fall Armyworm)Maize34-35% reduction in larval damage; >50% reduction in insecticide use. pei-pusat.org
Plutella xylostella (Diamondback Moth)CabbageLarval numbers suppressed below economic threshold for ~60 days; reduced pesticide sprays from 7 to 1. kglmeridian.com
Helicoverpa armigera (Cotton Bollworm)CottonLower damage to cotton bolls in treated plots vs. control plots over three years. mdpi.com
Spodoptera exigua (Beet Armyworm)Cotton91% disruption of sexual communication (moth captures) and 94% reduction in mating. nih.gov

Integration within Integrated Pest Management (IPM) Frameworks

Pheromone-based tactics, including those using (Z)-9-Hexadecen-1-ol acetate, are integral components of modern Integrated Pest Management (IPM) programs. nih.gov IPM strategies aim to combine various control methods in a way that is economically viable, environmentally sound, and socially acceptable.

The species-specificity of pheromones is a key advantage, as it helps to preserve biodiversity and the populations of beneficial insects, which is a core principle of IPM. mdpi.com The use of these semiochemicals in monitoring and mating disruption allows for more targeted and reduced use of broad-spectrum insecticides, fitting perfectly within an IPM framework. regulations.govresearchgate.net

Environmental Fate and Non-Target Organism Interactions

The environmental safety of pest control agents is of paramount importance. Straight-chain lepidopteran pheromones (SCLPs), including (Z)-9-Hexadecen-1-ol acetate, are generally considered to have a favorable environmental profile.

Due to their high volatility and low application rates, the potential for significant environmental accumulation is low. regulations.govbcpc.org Regulatory assessments have noted that after several decades of use in IPM programs, no adverse effects on non-target plants have been reported. regulations.gov The inherent species-specificity of pheromones means that effects on non-target insect species are not anticipated. regulations.gov

Toxicological reviews have generally not identified critical areas of concern for mammalian health. researchgate.net The U.S. Environmental Protection Agency's tiered data requirements for biochemical pesticides mean that if no significant adverse effects are found in initial maximum hazard challenge tests, further extensive testing may not be required. bcpc.org This regulatory approach reflects the low-risk nature of these compounds when used as intended. bcpc.org

Ecological Selectivity and Specificity

(Z)-9-Hexadecen-1-ol acetate, a semiochemical, functions as a component of the sex pheromone in various moth species. pherobase.com Its ecological selectivity and specificity are largely determined by the unique blend of pheromone components produced by each species. uva.nl The precise ratio of (Z)-9-Hexadecen-1-ol acetate to other compounds in the pheromone mixture is often critical for attracting conspecific males and ensuring reproductive isolation between closely related species. uva.nlnih.gov

Research into the chemical ecology of lepidopteran pheromones has revealed that even minor components can significantly influence the behavior of the target insect and the specificity of the chemical signal. In the moth Heliothis subflexa, (Z)-9-Hexadecen-1-ol acetate is one of twelve biosynthetically related compounds, including other acetates, alcohols, and aldehydes, that have been extracted from its pheromone glands. uva.nl The species-specific nature of this chemical blend is a key factor in mate recognition. uva.nl

The role of (Z)-9-Hexadecen-1-ol acetate in reproductive isolation has been observed in studies of sympatric species, which are species that exist in the same geographic area and could potentially interact. For instance, in field studies involving the armyworm Mythimna unipuncta, (Z)-9-Hexadecen-1-ol acetate is a minor component of its pheromone blend. The addition of this compound to lures for the sympatric species Sesamia nonagrioides resulted in a significant reduction in the capture of S. nonagrioides males. nih.gov This suggests that (Z)-9-Hexadecen-1-ol acetate acts as an antagonist or inhibitor for S. nonagrioides, helping to prevent inter-species mating and thereby enhancing the reproductive isolation of M. unipuncta. nih.gov

The specificity of insect response to (Z)-9-Hexadecen-1-ol acetate is also highlighted by its use in combination with other compounds for different species. For the Rice green caterpillar, Naranga aenescens, monitoring traps use a blend of (Z)-9-Hexadecenyl Acetate, (Z)-9-Tetradecenyl Acetate, and (Z)-11-Hexadecenyl Acetate. researchgate.net The presence and ratio of these multiple components are crucial for effective attraction. researchgate.net

Table 1: Research Findings on the Role of (Z)-9-Hexadecen-1-ol Acetate in Different Insect Species

Insect SpeciesRole of (Z)-9-Hexadecen-1-ol AcetateAssociated Pheromone ComponentsResearch Focus
Heliothis subflexa (a Noctuid moth)Component of the female sex pheromone gland extract. uva.nl(Z)-11-hexadecenal, (Z)-9-tetradecenal, hexadecanal, (Z)-7-hexadecenal, (Z)-9-hexadecenal, hexadecyl acetate, (Z)-7-hexadecenyl acetate, (Z)-11-hexadecenyl acetate, (Z)-9-hexadecen-1-ol, (Z)-11-hexadecen-1-ol. uva.nlCharacterization of species-specific pheromone composition. uva.nl
Mythimna unipuncta (Armyworm)Minor component of the female sex pheromone blend. nih.govMajor component: (Z)-11-hexadecenyl acetate. Other minor components include (Z)-11-hexadecen-1-ol. nih.govInvestigating the role of minor components in reproductive isolation from the sympatric species Sesamia nonagrioides. nih.gov
Naranga aenescens (Rice green caterpillar)Component of a three-part lure for monitoring. researchgate.net(Z)-9-Tetradecenyl Acetate, (Z)-11-Hexadecenyl Acetate. researchgate.netUse in pest monitoring strategies. researchgate.net

Regulatory Considerations for Biochemical Pesticides

(Z)-9-Hexadecen-1-ol acetate falls under the regulatory category of biochemical pesticides, specifically as a semiochemical. regulations.gov In the United States, these substances are regulated by the Environmental Protection Agency (EPA) under the Federal Insecticide, Fungicide, and Rodenticide Act (FIFRA). bcpc.org The regulatory framework for biochemical pesticides acknowledges their unique properties, such as high specificity, low toxicity, and natural occurrence, which often distinguishes them from conventional synthetic pesticides. regulations.govresearchgate.net

(Z)-9-Hexadecen-1-ol acetate is classified as a Straight Chain Lepidopteran Pheromone (SCLP). SCLPs are a group of chemicals characterized by an unbranched chain of 9 to 18 carbon atoms, ending in an alcohol, aldehyde, or acetate functional group, and containing up to three double bonds. regulations.gov Due to their chemical and toxicological similarities, the EPA often evaluates SCLPs as a single group. ca.gov This approach allows for data from one SCLP to be applied to others, streamlining the registration process. ca.govca.gov

A key consideration in the regulation of SCLPs is their mode of action and environmental footprint. regulations.gov Since they are used to influence mating behavior rather than through a toxic mechanism, and because they are volatile and used at very low rates, the EPA has recognized that they present minimal risk to human health and the environment. regulations.gov Consequently, SCLPs used in pheromone traps for monitoring or mating disruption often have reduced data requirements for registration compared to conventional pesticides. regulations.govbcpc.org For example, if initial tier-one toxicology and environmental fate data show no significant adverse effects, more advanced testing is typically not required. bcpc.org

Exemptions from certain regulatory requirements are also a feature of biochemical pesticide regulation. For instance, pheromones and their synthetic mimics that are used as the sole active ingredient in traps are exempt from FIFRA regulations (40 CFR 152.25(b)). epa.gov Furthermore, due to their low toxicity, the EPA has established exemptions from the requirement of a tolerance (the maximum allowable residue level) for many SCLPs when used in specified applications. regulations.gov This is based on assessments showing very low acute toxicity (e.g., oral LD50 >5,000 mg/kg for rats) and low potential for dietary exposure. ca.govca.gov

Table 2: Regulatory Profile of Straight Chain Lepidopteran Pheromones (SCLPs)

Regulatory AspectDetailsSource
Regulatory Body (U.S.) Environmental Protection Agency (EPA) bcpc.org
Governing Act Federal Insecticide, Fungicide, and Rodenticide Act (FIFRA) bcpc.org
Classification Biochemical Pesticide, Semiochemical, Straight Chain Lepidopteran Pheromone (SCLP) regulations.govepa.gov
Toxicology Assessment Often assessed as a group due to structural and toxicological similarities. Generally found to have very low acute oral, dermal, and inhalation toxicity. ca.govca.gov
Data Requirements Reduced data requirements for registration are common, especially for products used in traps or with low application rates, provided no significant effects are seen in initial tests. regulations.govbcpc.org
Tolerance Exemption Many SCLPs have been granted an exemption from the requirement of a food tolerance due to low toxicity and minimal exposure risk. regulations.gov
Specific Exemptions Pheromones used as the sole active ingredient in traps are exempt from FIFRA regulation. epa.gov

Q & A

Basic Research Questions

Q. What are the recommended spectroscopic methods for characterizing Z-9-Hexadecen-1-ol acetate?

  • Methodology :

  • Gas Chromatography-Mass Spectrometry (GC-MS) : Ideal for identifying volatile compounds and confirming molecular weight. Use polar capillary columns (e.g., DB-WAX) for optimal separation .
  • Nuclear Magnetic Resonance (NMR) : Employ 1^1H and 13^{13}C NMR to confirm stereochemistry and acetate group position. Deuterated chloroform (CDCl3_3) is a suitable solvent .
  • Infrared Spectroscopy (IR) : Identify functional groups (e.g., acetate C=O stretch at ~1740 cm1^{-1}) .
    • Data Validation : Cross-reference retention indices (GC) and spectral libraries (NIST Chemistry WebBook) to resolve ambiguities .

Q. How can researchers safely handle Z-9-Hexadecen-1-ol acetate in laboratory settings?

  • Safety Protocols :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to prevent inhalation .
  • First Aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes and seek medical attention .
  • Storage : Store in airtight containers at 2–8°C, away from oxidizers .

Q. What synthetic routes are available for Z-9-Hexadecen-1-ol acetate?

  • Approaches :

  • Acetylation of Z-9-Hexadecen-1-ol : React the alcohol with acetic anhydride/pyridine at 0–5°C for 1–2 hours. Purify via silica gel chromatography .
  • Enzymatic Synthesis : Use lipases (e.g., Candida antarctica) for stereoselective acetylation under mild conditions .

Advanced Research Questions

Q. How can discrepancies in reported thermodynamic properties (e.g., enthalpy of vaporization) be resolved?

  • Analysis :

MethodΔvapH (kJ/mol)Temperature (K)Reference
GC89.1353–398
GC90.0303–317
  • Resolution :
  • Calibrate instruments using reference standards (e.g., n-alkanes).
  • Validate methods via differential scanning calorimetry (DSC) for phase-change data .

Q. What role does stereochemistry play in the biological activity of Z-9-Hexadecen-1-ol acetate?

  • Case Study :

  • Pheromone Specificity : The (Z)-configuration is critical for binding to insect olfactory receptors (e.g., in moth mating disruption). Substitution with (E)-isomers reduces efficacy by >90% .
  • Molecular Dynamics : Simulate ligand-receptor interactions using software like AutoDock to quantify stereochemical effects .

Q. What challenges arise in quantifying Z-9-Hexadecen-1-ol acetate in environmental matrices?

  • Methodological Challenges :

  • Matrix Interference : Co-eluting lipids in soil/water samples require solid-phase extraction (SPE) with C18 cartridges for cleanup .
  • Detection Limits : Enhance sensitivity via derivatization (e.g., silylation) for GC-MS analysis .

Q. How can experimental design optimize studies on vaporization behavior?

  • Design Framework :

  • Static Headspace GC : Measure equilibrium vapor pressure at controlled temperatures (25–50°C) .
  • Environmental Simulation : Use wind tunnels to mimic field conditions for pheromone dispersion studies .

Data Presentation and Reporting

  • Tables : Include retention indices, spectral peaks, and thermodynamic values with error margins.
  • Figures : Use chromatograms overlayed with reference standards and molecular docking visualizations.
  • Statistical Analysis : Apply ANOVA to compare biological activity across stereoisomers; report p-values and confidence intervals .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.